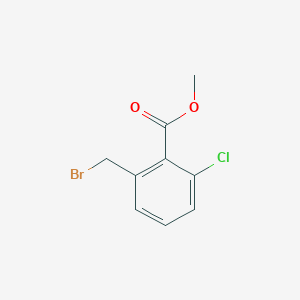

Methyl 2-(bromomethyl)-6-chlorobenzoate

Overview

Description

Methyl 2-(bromomethyl)-6-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes and Intermediate Uses

Methyl 2-(bromomethyl)-6-chlorobenzoate (M2BM6CB) serves as a significant intermediate in various chemical syntheses. For instance, Hickey et al. (2005) described its scalable process for pilot plant synthesis, emphasizing the criticality of temperature control for successful synthesis through esterification and o-lithiation/carboxylation approaches (Hickey et al., 2005). This compound's role as a precursor in the synthesis of complex molecules is highlighted by Pridgen et al. (1998), who utilized a phase transfer catalyzed bromoethylation process to create angiotension II antagonist, SK&F 106686 (Pridgen et al., 1998).

Chemical Transformations and Derivatives

M2BM6CB's versatility is evident in its ability to undergo various chemical transformations. Sachdev et al. (1961) synthesized methylene thiopegans from derivatives of M2BM6CB, demonstrating its applicability in producing therapeutically significant compounds (Sachdev et al., 1961). Moreover, Xu and He (2010) explored an environmentally benign synthesis method using 2-bromo-6-methoxynaphthalene, an important intermediate in non-steroidal anti-inflammatory agent production (Wei-Ming Xu & Hong-Qiang He, 2010).

Analytical Applications

In the analytical domain, Gaddam et al. (2020) developed an HPLC method for detecting genotoxic impurities in lenalidomide, where M2BM6CB was one of the impurities assessed. This study reflects the compound's significance in analytical chemistry for quality control and safety assessment (Gaddam et al., 2020).

Molecular Structure and Conformation Studies

Investigations into the molecular structure of derivatives of M2BM6CB, such as by Takashima et al. (1999), provide insights into the conformational dynamics of these compounds. Their study on methyl 3-chlorobenzoate helped understand the molecular conformations critical for various chemical reactions (Takashima et al., 1999).

Mechanism of Action

Target of Action

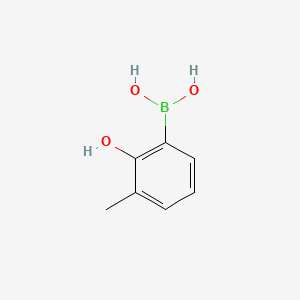

Brominated compounds like methyl 2-(bromomethyl)-6-chlorobenzoate are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

This compound, as a brominated compound, can participate in various organic reactions. In the context of the Suzuki–Miyaura cross-coupling, the bromine atom in this compound can be replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the organoboron reagent replaces the bromine atom .

Biochemical Pathways

For instance, they can undergo free radical reactions, where a bromine atom is replaced by a free radical . They can also participate in nucleophilic substitution reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and an organoboron reagent . The reaction also needs to be carried out under specific conditions to ensure its success . Furthermore, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-6-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTSSAZFZFNFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629094 | |

| Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482578-63-2 | |

| Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

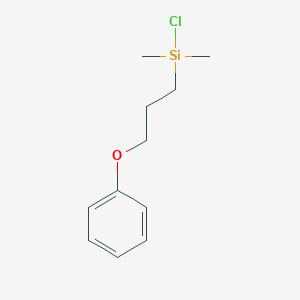

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)

![Ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B1592335.png)